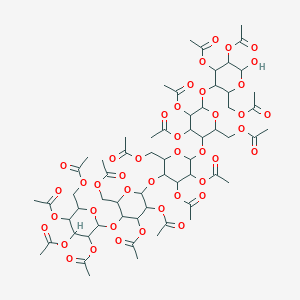
Loteprednol Etabonate-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loteprednol Etabonate-d3 is a deuterated form of Loteprednol Etabonate, a corticosteroid used primarily in ophthalmic solutions to treat inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, and post-operative inflammation. The deuterated form, this compound, is designed to have improved pharmacokinetic properties by replacing certain hydrogen atoms with deuterium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Loteprednol Etabonate-d3 involves several key steps:
N-arylation Reaction: The starting compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: This intermediate then reacts with an oxirane analogue in methanol under alkaline conditions.
Esterification Reaction: The resulting compound undergoes esterification with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound is chlorinated using potassium persulfate to yield Loteprednol Etabonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process conditions are optimized to ensure high yield and purity while minimizing the use of toxic reagents .
Analyse Des Réactions Chimiques
Types of Reactions
Loteprednol Etabonate-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .
Applications De Recherche Scientifique
Loteprednol Etabonate-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its anti-inflammatory properties and its effects on cellular pathways.
Medicine: Used in the development of ophthalmic solutions for treating inflammatory eye conditions.
Industry: Employed in the formulation of advanced drug delivery systems, such as nanoparticle-based drug delivery
Mécanisme D'action
Loteprednol Etabonate-d3 exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of pro-inflammatory cytokines and mediators. This results in reduced inflammation and immune response. The compound is designed to be a “soft drug,” meaning it is active locally at the site of administration and rapidly metabolized to inactive components, minimizing systemic side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone Acetate: Another corticosteroid used for similar ophthalmic conditions.
Dexamethasone: A potent corticosteroid with broader applications.
Fluorometholone: Used in ophthalmic solutions for inflammatory conditions.
Uniqueness
Loteprednol Etabonate-d3 is unique due to its deuterated structure, which enhances its pharmacokinetic properties. It has a high therapeutic index and is rapidly deactivated after exerting its effects, reducing the risk of systemic side effects compared to other corticosteroids .
Propriétés
Formule moléculaire |
C₂₄H₂₈D₃ClO₇ |
|---|---|
Poids moléculaire |
469.97 |
Synonymes |
(11β,17α)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic Acid-d3 Chloromethyl Ester; CDDD-5604-d3; HGP-1-d3; P-5604-d3; Alrex-d3; Lotemax-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B1150579.png)

![[9-methyl-9-(trideuteriomethyl)-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B1150595.png)
![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B1150596.png)
